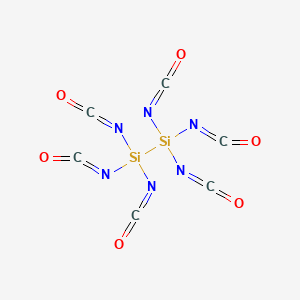

Hexaisocyanatodisilane

Description

Structure

3D Structure

Properties

CAS No. |

56378-01-9 |

|---|---|

Molecular Formula |

C6N6O6Si2 |

Molecular Weight |

308.27 g/mol |

IUPAC Name |

triisocyanato(triisocyanatosilyl)silane |

InChI |

InChI=1S/C6N6O6Si2/c13-1-7-19(8-2-14,9-3-15)20(10-4-16,11-5-17)12-6-18 |

InChI Key |

UFOQPILEYOQVRC-UHFFFAOYSA-N |

Canonical SMILES |

C(=N[Si](N=C=O)(N=C=O)[Si](N=C=O)(N=C=O)N=C=O)=O |

Origin of Product |

United States |

Thermal Decomposition:

The thermal stability of the Si-Si bond is a key aspect of disilane (B73854) chemistry. nih.gov Isotopic labeling could help elucidate the mechanism of thermal decomposition. For example, by synthesizing a mixed-isotope hexaisocyanatodisilane, such as (OCN)₃²⁹Si-²⁸Si(NCO)₃, and analyzing the silicon-containing products of thermolysis by mass spectrometry, one could determine if the primary decomposition pathway involves Si-Si bond cleavage or rearrangements.

Nucleophilic Attack at Silicon:

To confirm the site of nucleophilic attack, an ¹⁸O-labeled alcohol (R-¹⁸OH) could be used. If the reaction proceeds via nucleophilic attack at the silicon atom, the ¹⁸O label would be incorporated into the resulting siloxy-urethane product, as depicted in the following reaction:

Si₂(NCO)₆ + R-¹⁸OH → (OCN)₅Si-O-¹⁸R + HNCO

Isocyanate Group Reactivity:

The isocyanate groups themselves can undergo various reactions. To investigate the fate of the isocyanate group during hydrolysis, H₂¹⁸O could be used. Analysis of the products would reveal whether the ¹⁸O atom is incorporated into the resulting silanol (B1196071) groups or into the carbon dioxide formed from the hydrolysis of the isocyanate.

Hypothetical Isotopic Labeling Experiment for Hydrolysis

| Reactant | Isotopic Label | Expected Labeled Product(s) if Attack is at Si | Expected Labeled Product(s) if Attack is at C of NCO |

| H₂¹⁸O | ¹⁸O | (OCN)₅Si-¹⁸OH, Si₂(OH)₆ | C¹⁸O₂ |

| Si₂(N¹³CO)₆ | ¹³C | Si₂(OH)₆, H₂N¹³CO₂H (Carbamic acid intermediate) | H₂N¹³CO₂H |

| Si₂(¹⁵NCO)₆ | ¹⁵N | Si₂(OH)₆, H₂¹⁵NCO₂H | H₂¹⁵NCO₂H |

Note: This table presents hypothetical outcomes of isotopic labeling experiments.

Reactivity and Mechanistic Investigations of Hexaisocyanatodisilane

Nucleophilic Addition Reactions Involving Isocyanate Groups

The isocyanate group (–N=C=O) is well-known for its susceptibility to nucleophilic attack at the electrophilic carbon atom. In hexaisocyanatodisilane, the presence of six such groups suggests that this will be a primary mode of reaction.

Protic nucleophiles, such as alcohols (R-OH) and amines (R-NH₂), are expected to react readily with the isocyanate functionalities of hexaisocyanatodisilane. This type of reaction is fundamental to the formation of polyurethanes and polyureas.

The reaction with an alcohol would proceed via the attack of the alcoholic oxygen on the isocyanate carbon, followed by proton transfer to the nitrogen, resulting in the formation of a urethane (B1682113) linkage. Given the hexafunctional nature of the starting material, the reaction with a diol could lead to the formation of a cross-linked polymer network.

Similarly, the reaction with a primary or secondary amine would involve the nucleophilic attack of the amine nitrogen on the isocyanate carbon, yielding a urea (B33335) linkage. The high reactivity of amines towards isocyanates suggests that this reaction would be rapid. The use of diamines would also be expected to produce highly cross-linked polyurea materials.

Table 1: Predicted Products of Nucleophilic Addition with Protic Nucleophiles

| Nucleophile | Reagent Type | Predicted Linkage | Potential Product Structure |

|---|---|---|---|

| Alcohol (R-OH) | Monofunctional | Urethane | Si₂(NCO)₅(NHCOOR) |

| Diol (HO-R-OH) | Difunctional | Urethane | Cross-linked Polyurethane |

| Primary Amine (R-NH₂) | Monofunctional | Urea | Si₂(NCO)₅(NHCONHR) |

Isocyanates are known to participate in cycloaddition reactions. For instance, they can undergo [2+2] cycloaddition with electron-rich alkenes or dimerize to form uretdiones. In the context of hexaisocyanatodisilane, the high concentration of isocyanate groups might facilitate intramolecular or intermolecular cycloadditions, leading to oligomeric or polymeric structures containing cyclic moieties.

Oligomerization could also be initiated by catalysts that promote the trimerization of isocyanates into isocyanurate rings. This would be another pathway to forming a rigid, three-dimensional network. The specific pathways and resulting structures would likely depend on reaction conditions such as temperature, concentration, and the presence of catalysts.

Reactivity at the Disilane (B73854) Core

The silicon-silicon single bond is the other key reactive site in hexaisocyanatodisilane. This bond is susceptible to cleavage under various conditions.

The Si-Si bond in disilanes can be cleaved by strong nucleophiles, electrophiles, or upon photolysis. For example, halogens would be expected to cleave the Si-Si bond to yield two molecules of triisocyanatosilyl halide (XSi(NCO)₃). Strong nucleophiles might also attack one of the silicon atoms, leading to the cleavage of the Si-Si bond and the formation of a silyl (B83357) anion and a functionalized silane.

Functionalization of the disilane core without Si-Si bond cleavage is less common but could potentially be achieved under carefully controlled conditions with specific reagents.

The isocyanate groups are attached to the silicon centers via Si-N bonds. It is conceivable that these ligands could be displaced by other nucleophiles in a ligand exchange reaction. The feasibility of such a reaction would depend on the relative bond strengths of the Si-NCO bond versus the bond formed with the incoming ligand, as well as steric factors. For instance, reaction with a strong silylating agent might lead to the exchange of isocyanate groups for other silyl groups.

Modification of the silicon center could also be envisioned through reactions that alter the coordination number of silicon, although this is less typical for tetracoordinate silicon compounds without specific chelating ligands.

Catalytic Aspects in Hexaisocyanatodisilane Transformations

The reactions of hexaisocyanatodisilane, particularly those involving the isocyanate groups, are likely to be significantly influenced by catalysis.

For nucleophilic additions, both acid and base catalysis are known to accelerate the reaction of isocyanates. Lewis acids could activate the isocyanate group towards nucleophilic attack, while tertiary amines or organometallic compounds are commonly used as catalysts for polyurethane and polyurea formation.

Catalysts could also play a crucial role in directing the oligomerization and polymerization pathways. For example, specific catalysts are known to promote the selective trimerization of isocyanates to isocyanurates over other side reactions. In the context of Si-Si bond reactivity, transition metal catalysts are known to facilitate the insertion of unsaturated molecules into the Si-Si bond of other disilanes, suggesting a potential avenue for the functionalization of hexaisocyanatodisilane.

Table 2: Potential Catalysts for Hexaisocyanatodisilane Transformations

| Reaction Type | Catalyst Class | Example Catalysts |

|---|---|---|

| Nucleophilic Addition | Tertiary Amines, Organometallics | Triethylamine, Dibutyltin dilaurate |

| Isocyanate Trimerization | Various | Potassium acetate, Tertiary amines |

Mechanistic Pathways Elucidation through Kinetic and Isotopic Labeling Studies

The elucidation of reaction mechanisms for compounds like hexaisocyanatodisilane, Si₂(NCO)₆, would heavily rely on a combination of kinetic studies and isotopic labeling experiments. These techniques provide insights into the rate-determining steps, the nature of intermediates, and the specific bond-breaking and bond-forming events that occur during a chemical transformation.

Kinetic Studies of Nucleophilic Substitution

The silicon atoms in hexaisocyanatodisilane are electrophilic and susceptible to attack by nucleophiles. Kinetic studies of these reactions, for instance, with alcohols (alcoholysis), would be crucial to understanding the reaction mechanism. The reaction rate would likely be monitored by techniques such as in-situ Fourier-transform infrared (FTIR) spectroscopy, tracking the disappearance of the isocyanate (-NCO) stretching frequency and the appearance of urethane linkages. mt.com

A plausible mechanistic pathway for the reaction with a generic alcohol (R-OH) could proceed through either an associative or a dissociative mechanism. An associative mechanism would involve the formation of a pentacoordinate silicon intermediate.

Hypothetical Kinetic Data for the Alcoholysis of Hexaisocyanatodisilane

To distinguish between possible mechanisms, a series of kinetic experiments could be designed. The following interactive table presents hypothetical rate data for the reaction of hexaisocyanatodisilane with an alcohol, illustrating the expected trends for an associative mechanism, which is common for many nucleophilic substitution reactions at silicon centers.

| Experiment | [Si₂(NCO)₆] (mol/L) | [R-OH] (mol/L) | Observed Rate (mol/L·s) |

| 1 | 0.1 | 0.1 | 1.2 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 2.4 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 2.4 x 10⁻⁴ |

Note: This data is hypothetical and for illustrative purposes.

The data in this hypothetical table suggests that the reaction is first order with respect to both hexaisocyanatodisilane and the alcohol, consistent with a bimolecular, associative rate-determining step.

Isotopic Labeling Studies

Isotopic labeling is a powerful tool for tracing the path of atoms throughout a reaction. wikipedia.org For hexaisocyanatodisilane, isotopes of silicon (²⁹Si), carbon (¹³C), nitrogen (¹⁵N), and oxygen (¹⁸O) could be strategically incorporated to probe different aspects of its reactivity.

Computational Chemistry and Theoretical Insights into Hexaisocyanatodisilane

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. chemrxiv.org For Hexaisocyanatodisilane, methods like Density Functional Theory (DFT) and ab initio calculations (such as Hartree-Fock and post-Hartree-Fock methods) would be employed to determine its electronic structure. nih.govnih.gov These calculations solve approximations of the Schrödinger equation to yield information about molecular geometry, energy, and electron distribution. chemrxiv.org

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. youtube.comyoutube.com This analysis is crucial for understanding the nature of chemical bonds.

Si-Si Bond: The silicon-silicon bond in Hexaisocyanatodisilane is a sigma (σ) bond formed from the overlap of hybrid atomic orbitals on each silicon atom. A key area of investigation would be the influence of the highly electronegative isocyanate groups on the strength and length of this Si-Si bond. Computational analysis would reveal the energies of the bonding (σ) and antibonding (σ*) molecular orbitals associated with this bond. The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter, indicating the molecule's chemical reactivity and electronic stability. youtube.com

Si-NCO Bonds: The bonds between silicon and the isocyanate groups (Si-N) are also of significant interest. Theoretical studies on analogous silyl (B83357) isocyanates have shown that the Si-N-C linkage is not linear, suggesting a bent geometry. researcher.life MO analysis would elucidate the extent of sigma and potential pi (π) character in the Si-N bond, influenced by the interaction between the nitrogen lone pairs and vacant d-orbitals on silicon. The nature of bonding within the isocyanate (-N=C=O) group, characterized by its cumulated double bonds, would also be detailed by MO analysis, showing distinct π orbitals for the N=C and C=O components.

A hypothetical table of calculated bond orders for key bonds in Hexaisocyanatodisilane, derived from a Natural Bond Orbital (NBO) analysis, is presented below.

| Bond | Hypothetical Bond Order | Description |

| Si-Si | ~0.95 | Primarily a single sigma bond, potentially weakened by the inductive effect of the NCO groups. |

| Si-N | ~1.10 | Predominantly a single bond with some minor double bond character due to pπ-dπ interactions. |

| N=C | ~1.90 | A strong double bond, characteristic of the isocyanate functional group. |

| C=O | ~1.95 | A strong double bond, also characteristic of the isocyanate group. |

This table is illustrative and based on general principles of chemical bonding. Actual values would require specific DFT or ab initio calculations.

The distribution of electrons within a molecule is rarely uniform, leading to regions of partial positive and negative charge. Quantum chemical calculations can generate maps of electrostatic potential (ESP) and calculate partial atomic charges. rsc.orgmdpi.com

For Hexaisocyanatodisilane, significant charge separation is expected due to the large differences in electronegativity between silicon, nitrogen, and oxygen. The silicon atoms would carry a substantial partial positive charge (δ+), while the nitrogen and, particularly, the oxygen atoms of the isocyanate groups would be electron-rich, carrying partial negative charges (δ-).

The ESP map would visually represent this charge distribution. Regions of negative potential (typically colored red) would be located around the oxygen and nitrogen atoms, indicating areas susceptible to electrophilic attack. Conversely, regions of positive potential (blue) would be centered on the silicon atoms, highlighting them as sites for nucleophilic attack. gelest.com This information is invaluable for predicting intermolecular interactions and the initial pathways of chemical reactions. rsc.org

Computational Spectroscopy: Prediction and Interpretation of Vibrational, NMR, and UV-Vis Spectra

Computational methods can predict various types of spectra, providing a powerful tool for interpreting experimental data and characterizing molecular structures. nih.gov

Vibrational Spectroscopy (IR and Raman): Theoretical calculations of vibrational frequencies are a standard output of geometry optimization computations. nih.gov For Hexaisocyanatodisilane, the most prominent feature in the infrared (IR) spectrum is expected to be the very strong, sharp absorption band corresponding to the asymmetric stretching of the -N=C=O group, typically found around 2280 cm⁻¹. nih.gov Other predictable vibrations include the Si-Si stretch (a weaker band at lower frequency), Si-N stretches, and various bending modes of the isocyanate group. Comparing calculated frequencies and intensities with experimental spectra helps confirm the molecular structure. nsf.gov

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted computationally. For Hexaisocyanatodisilane, one would expect a single resonance in the ²⁹Si NMR spectrum, with a chemical shift influenced by the six electron-withdrawing isocyanate substituents. Similarly, ¹³C and ¹⁴N NMR spectra would show characteristic signals for the isocyanate carbon and nitrogen atoms, respectively.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). nih.govresearchgate.net Hexaisocyanatodisilane is not expected to absorb strongly in the visible region. Calculations would likely predict electronic transitions in the ultraviolet region, corresponding to the excitation of electrons from bonding or non-bonding orbitals (e.g., on the NCO groups) to antibonding orbitals (σ* or π*).

A table summarizing the expected prominent spectral features for Hexaisocyanatodisilane is provided below.

| Spectroscopy Type | Predicted Feature | Approximate Position | Notes |

| IR | Asymmetric stretch of -N=C=O | ~2280 cm⁻¹ | Expected to be the most intense band in the spectrum. |

| IR | Symmetric stretch of -N=C=O | ~1400-1450 cm⁻¹ | Weaker than the asymmetric stretch. |

| Raman | Si-Si stretch | ~400-500 cm⁻¹ | Expected to be strong in the Raman spectrum due to the polarizability of the Si-Si bond. |

| ²⁹Si NMR | Silicon resonance | Chemical Shift (δ) in ppm | A single peak, shifted downfield compared to unsubstituted disilane (B73854) due to electronegative groups. |

| ¹³C NMR | Isocyanate carbon resonance | ~120-130 ppm | Characteristic chemical shift for the sp-hybridized carbon of an isocyanate. |

This table contains hypothetical data based on known spectral correlations for related functional groups. Precise values would require specific calculations.

Reaction Mechanism Modeling and Transition State Characterization for Hexaisocyanatodisilane Reactions

Computational chemistry is a powerful tool for exploring the pathways of chemical reactions, identifying intermediate structures, and characterizing transition states. acs.orgmdpi.commdpi.com For Hexaisocyanatodisilane, reactions would likely involve nucleophilic attack at the silicon atoms or the isocyanate carbons.

For instance, the hydrolysis of a Si-NCO bond could be modeled. This would involve calculating the potential energy surface as a water molecule approaches the silicon atom. The calculation would identify a transition state—the highest energy point along the reaction coordinate—where bonds are partially broken and formed. acs.org The energy of this transition state determines the activation energy of the reaction, which is directly related to the reaction rate. Such modeling could elucidate whether the reaction proceeds through a concerted mechanism or involves stable intermediates. mdpi.com The high reactivity of isocyanates with nucleophiles like alcohols and amines is well-documented and could be computationally explored in the context of this specific disilane. nih.govresearchgate.net

Conformational Landscape Exploration and Energetic Profiles via Molecular Dynamics Simulations

While the Si-Si bond allows for rotation, the steric bulk of the three isocyanate groups on each silicon atom likely restricts this movement significantly. Molecular Dynamics (MD) simulations can be used to explore the conformational landscape of Hexaisocyanatodisilane. nih.govresearchgate.net

Applications in Advanced Materials Synthesis and Polymer Chemistry

Hexaisocyanatodisilane as a Monomer in Polymerization Reactions

The presence of multiple isocyanate groups makes hexaisocyanatodisilane a prime candidate for use as a monomer or crosslinking agent in various polymerization reactions.

Synthesis of Silicon-Containing Polyureas and Polyurethanes with Tailored Architectures

Isocyanate groups readily react with amines to form urea (B33335) linkages and with alcohols to form urethane (B1682113) linkages. Hexaisocyanatodisilane could, therefore, be reacted with various di- or polyamines and di- or polyols to synthesize silicon-containing polyureas and polyurethanes. The disilane (B73854) core would introduce silicon into the polymer backbone, which could enhance properties such as thermal stability, oxidative resistance, and gas permeability. The high functionality of the monomer would allow for the creation of hyperbranched or dendrimeric polymer architectures, offering unique processing and performance characteristics compared to linear polymers.

Hypothetical Polymerization Reactions

| Reactant A (Hypothetical) | Reactant B | Resulting Polymer | Potential Properties |

| Hexaisocyanatodisilane | Diamine (e.g., H₂N-R-NH₂) | Silicon-containing Polyurea | High thermal stability, chemical resistance, potentially high modulus. |

| Hexaisocyanatodisilane | Diol (e.g., HO-R-OH) | Silicon-containing Polyurethane | Good adhesion, flexibility, and abrasion resistance, with enhanced thermal properties from silicon. |

Formation of Crosslinked Networks and High-Performance Polymeric Materials

The six isocyanate groups on a single molecule would enable the formation of highly crosslinked three-dimensional polymer networks. When reacted with suitable co-monomers, it would act as a potent crosslinking agent, leading to thermosetting materials. These materials would be expected to exhibit excellent mechanical properties, such as high hardness and modulus, as well as superior thermal and dimensional stability. Such high-performance polymers could find applications in coatings, adhesives, and composites for demanding environments.

Precursor in Sol-Gel Processes and Hybrid Material Development

Silane compounds are frequently used as precursors in sol-gel processes to create inorganic or hybrid inorganic-organic materials.

Inorganic-Organic Hybrid Polymer Formation and Characterization

Hexaisocyanatodisilane could potentially be used in sol-gel chemistry. While the isocyanate groups are reactive towards water, controlled hydrolysis and condensation reactions could lead to the formation of a silica-like network functionalized with isocyanate groups. These remaining reactive sites could then be used to graft organic polymers or molecules, creating a covalently linked inorganic-organic hybrid material. Such materials could combine the hardness and thermal stability of a silicate (B1173343) network with the flexibility and functionality of organic polymers.

Surface Modification and Functionalization Strategies using Hexaisocyanatodisilane

The high reactivity of the isocyanate groups would make hexaisocyanatodisilane a candidate for surface modification. It could be used to functionalize the surfaces of materials that possess active hydrogen atoms, such as metal oxides, cellulose, or certain polymers. This would introduce a silicon-rich, highly reactive layer onto the surface, which could be used to improve adhesion, alter surface energy, or provide a platform for further chemical modifications.

Role in Silicon-Based Ceramic Precursor Chemistry

Polysilanes and other silicon-containing polymers are well-established as precursors to silicon carbide (SiC) and silicon nitride (Si₃N₄) ceramics. After shaping the polymer into a desired form (e.g., a fiber or a coating), it is pyrolyzed at high temperatures to convert it into a ceramic material.

Theoretically, polymers synthesized from hexaisocyanatodisilane could serve as preceramic polymers. The high silicon content of the monomer is advantageous for achieving a high ceramic yield. The presence of nitrogen in the isocyanate groups could potentially lead to the formation of silicon carbonitride (SiCN) ceramics upon pyrolysis, which are known for their exceptional high-temperature stability and resistance to oxidation. The crosslinked nature of the precursor polymer would be crucial for maintaining the shape of the desired ceramic component during the pyrolysis process.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

The advancement of hexaisocyanatodisilane chemistry is fundamentally dependent on the development of efficient and environmentally benign synthetic methodologies. Current synthetic approaches are often not scalable or sustainable. Future research will likely focus on catalytic routes that minimize waste and energy consumption. The exploration of alternative precursors to the highly reactive and hazardous starting materials currently in use is a critical area of investigation. The goal is to establish synthetic pathways that are not only high-yielding but also adhere to the principles of green chemistry, making hexaisocyanatodisilane more accessible for widespread research and potential industrial application.

Exploration of New Reactivity Patterns and Derivatization Strategies

The six isocyanate groups of hexaisocyanatodisilane offer a rich platform for chemical modification, yet its reactivity remains largely uncharted territory. A significant future research direction will be the systematic exploration of its reactions with a diverse range of nucleophiles. This will enable the synthesis of a vast library of novel disilane (B73854) derivatives with potentially unique electronic, optical, and mechanical properties. Understanding the regioselectivity and stereoselectivity of these reactions will be crucial for the controlled synthesis of well-defined molecular architectures. Furthermore, investigating the polymerization behavior of hexaisocyanatodisilane and its derivatives could lead to the development of novel silicon-based polymers with tailored properties.

Integration of Advanced In Situ Characterization Techniques for Real-time Reaction Monitoring

To gain deeper insights into the reaction mechanisms and kinetics of hexaisocyanatodisilane transformations, the integration of advanced in situ characterization techniques is paramount. Spectroscopic methods such as Fourier-transform infrared (FTIR) and Raman spectroscopy, coupled with nuclear magnetic resonance (NMR) spectroscopy, can provide real-time information on the formation and consumption of reactants, intermediates, and products. These techniques will be instrumental in optimizing reaction conditions and understanding the intricate pathways of derivatization and polymerization reactions. This real-time monitoring will move the field from a trial-and-error approach to a more rational and design-oriented synthetic strategy.

Computational Design and Prediction of Novel Hexaisocyanatodisilane Derivatives and Their Properties

Computational chemistry and materials science will play a pivotal role in accelerating the discovery and design of new hexaisocyanatodisilane-based molecules and materials. Density functional theory (DFT) and other quantum chemical methods can be employed to predict the electronic structure, reactivity, and spectroscopic signatures of novel derivatives before their synthesis. This predictive power will allow researchers to screen vast numbers of potential candidates and prioritize synthetic efforts on those with the most promising properties for specific applications. Furthermore, molecular dynamics simulations can provide insights into the bulk properties of materials derived from hexaisocyanatodisilane, guiding the design of materials with tailored mechanical, thermal, and electronic characteristics.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing hexaisocyanatodisilane, and how can researchers ensure reproducibility?

- Methodology : Synthesis typically involves controlled reactions of chlorosilanes with isocyanate precursors under anhydrous conditions. Characterization requires techniques like FT-IR (to confirm NCO groups at ~2270 cm⁻¹) and ¹H/²⁹Si NMR (to verify Si-Si bonding and isocyanate substitution patterns). Reproducibility hinges on strict moisture control, inert atmospheres, and calibration of analytical instruments .

- Data Presentation : Include raw spectral data (e.g., NMR peaks at δ 0.5–1.5 ppm for Si-CH₃ groups) and tabulate purity metrics (e.g., elemental analysis deviations <0.3%) .

Q. How can researchers mitigate hazards associated with hexaisocyanatodisilane during experimental handling?

- Methodology : Use gloveboxes or Schlenk lines to prevent hydrolysis. Personal protective equipment (PPE) must include nitrile gloves and vapor-resistant goggles. Ventilation systems should exceed 12 air changes/hour. Safety protocols should align with OSHA guidelines for carcinogenic compounds .

- Data Documentation : Track exposure incidents and degradation byproducts (e.g., silica residues from hydrolysis) in lab notebooks .

Q. What are the key spectroscopic markers for identifying hexaisocyanatodisilane in reaction mixtures?

- Methodology : Prioritize Raman spectroscopy for Si-Si stretching modes (~500 cm⁻¹) and mass spectrometry (e.g., m/z 348 for [M+H]⁺). Compare with reference databases (e.g., NIST Chemistry WebBook) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of hexaisocyanatodisilane in cross-coupling reactions?

- Methodology : Design kinetic studies using varying substrates (e.g., aryl vs. alkyl halides). Monitor reaction progress via in-situ IR to track NCO consumption. Computational modeling (DFT) can map electron density around Si centers to predict regioselectivity .

- Data Contradictions : Resolve discrepancies (e.g., unexpected byproducts) by analyzing solvent polarity effects or ligand coordination using X-ray crystallography .

Q. What mechanistic pathways explain the thermal decomposition of hexaisocyanatodisilane, and how can stability be enhanced?

- Methodology : Conduct thermogravimetric analysis (TGA) under N₂ to identify decomposition thresholds (>150°C). Use GC-MS to detect volatile byproducts (e.g., isocyanic acid). Stabilization strategies may include adding radical inhibitors (e.g., BHT) or encapsulating the compound in mesoporous matrices .

- Data Interpretation : Correlate activation energies (from Arrhenius plots) with bond dissociation energies (B3LYP/6-31G* calculations) .

Q. How can isotopic labeling (e.g., ¹³C, ²⁹Si) clarify the hydrolysis mechanism of hexaisocyanatodisilane?

- Methodology : Synthesize ²⁹Si-enriched analogs and monitor hydrolysis via solid-state NMR . Use ¹³C-labeled isocyanate groups to track oxygen exchange pathways. Compare kinetic isotope effects (KIE) in H₂O vs. D₂O .

- Data Validation : Validate isotopic incorporation (>98% purity) via SIMS or isotope ratio MS .

Data Analysis and Contradiction Resolution

Q. How should researchers address inconsistencies in reported catalytic activity of hexaisocyanatodisilane across studies?

- Methodology : Perform meta-analysis of turnover numbers (TON) and reaction conditions. Use Bland-Altman plots to identify systematic biases (e.g., solvent purity, catalyst loading). Replicate key studies with controlled variables (e.g., O₂ levels) .

- Example : If Study A reports TON = 1,000 and Study B reports TON = 500, compare stirring rates (e.g., 600 vs. 300 rpm) or catalyst pre-treatment methods .

Q. What statistical approaches are optimal for interpreting heterogeneous reaction outcomes in hexaisocyanatodisilane-based polymerizations?

- Methodology : Apply multivariate regression to correlate monomer feed ratios with polymer molecular weights (GPC data). Use ANOVA to assess batch-to-batch variability. Address outliers via Grubbs’ test (α = 0.05) .

- Data Presentation : Include 3D surface plots to visualize interactive effects of temperature and initiator concentration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.